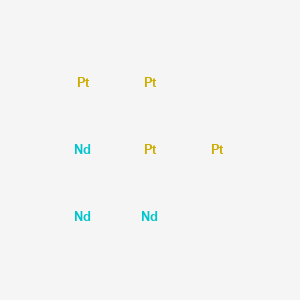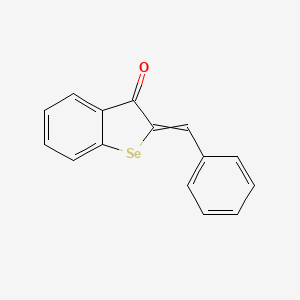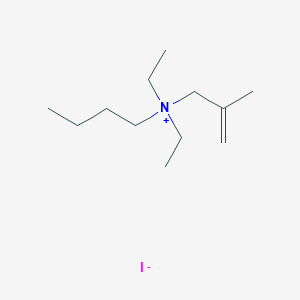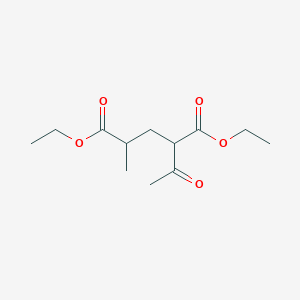![molecular formula C10H18O2 B14510569 3,3,4-Trimethyl-1,2-dioxaspiro[4.4]nonane CAS No. 63222-20-8](/img/structure/B14510569.png)
3,3,4-Trimethyl-1,2-dioxaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4-Trimethyl-1,2-dioxaspiro[4.4]nonane is a spiroketal compound characterized by its unique spirocyclic structure. This compound is part of a broader class of spiroketals, which are known for their diverse biological activities and applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4-Trimethyl-1,2-dioxaspiro[4.4]nonane typically involves the condensation of aliphatic compounds or lactones. One common method includes the reaction of γ-hydroxy carboxylic acids with sodium ethoxide to form a dilactone, which is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. The final step involves decarboxylation by refluxing with water or a dilute mineral acid .
Industrial Production Methods: Industrial production methods for spiroketals like this compound often involve similar synthetic routes but are optimized for higher yields and scalability. These methods may include the use of catalysts and more efficient purification techniques to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3,4-Trimethyl-1,2-dioxaspiro[4.4]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the spirocyclic structure, which can stabilize intermediates and transition states.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield spiroketal acids, while reduction reactions can produce spiroketal alcohols. Substitution reactions can lead to various substituted spiroketals with different functional groups.
Wissenschaftliche Forschungsanwendungen
3,3,4-Trimethyl-1,2-dioxaspiro[4.4]nonane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, spiroketals are studied for their potential therapeutic properties, including antibiotic, anti-inflammatory, and anticancer activities. In industry, spiroketals are used as catalysts in polymer production and as attractants for certain insect species .
Wirkmechanismus
The mechanism of action of 3,3,4-Trimethyl-1,2-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 3,3,4-Trimethyl-1,2-dioxaspiro[4.4]nonane include other spiroketals like 1,6-dioxaspiro[4.4]nonane and 2,2,7,7-tetramethyl-1,6-dioxaspiro[4.4]non-3-ene .
Uniqueness: What sets this compound apart from other spiroketals is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of three methyl groups at positions 3 and 4 provides steric hindrance, which can affect the compound’s interaction with other molecules and its overall stability.
Eigenschaften
CAS-Nummer |
63222-20-8 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
3,3,4-trimethyl-1,2-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C10H18O2/c1-8-9(2,3)11-12-10(8)6-4-5-7-10/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
VBYAJEZMNRRNDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(OOC12CCCC2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


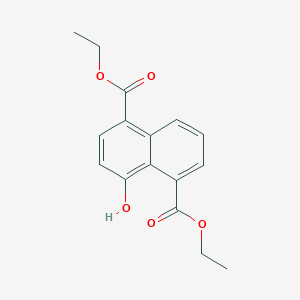
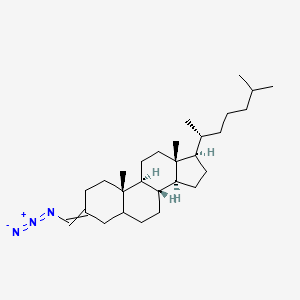
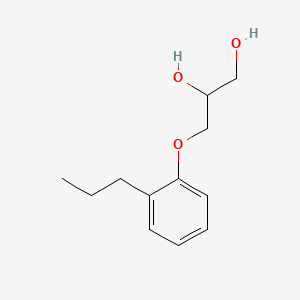

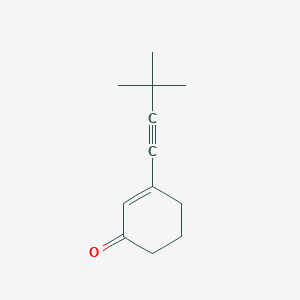
![2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide](/img/structure/B14510504.png)
![1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene](/img/structure/B14510510.png)

